molecular formula C13H9NO5 B1604892 2-(3-Nitrophenoxy)benzoic acid CAS No. 6312-86-3

2-(3-Nitrophenoxy)benzoic acid

Cat. No. B1604892
CAS RN: 6312-86-3
M. Wt: 259.21 g/mol
InChI Key: GMOXZMUNJIZOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Nitrophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H9NO5 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-(3-Nitrophenoxy)benzoic acid” can be analyzed using various techniques. For instance, DFT studies can be used to evaluate the entire electron density and organic reactive sites of the compound .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-Nitrophenoxy)benzoic acid” are not available, benzoic acid, a related compound, has been studied extensively. For example, it reacts with OH, NO3, and SO4 radicals in atmospheric water droplets .


Physical And Chemical Properties Analysis

“2-(3-Nitrophenoxy)benzoic acid” is a white to yellow solid at room temperature . It has a molecular weight of 259.22 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Environmental Applications

  • Water Purification : 2-(3-Nitrophenoxy)benzoic acid, along with other similar compounds, has been studied for its potential in the purification of water. Research on benzoic acid derivatives illuminated with near UV light in aqueous suspensions of TiO2 has shown promising results for the oxidation and mineralization of pollutants, indicating potential applications in environmental cleanup and water treatment processes (Matthews, 1990).

Chemical Analysis and Synthesis

  • Studying Nitration Reactions : Investigations into the aqueous phase nitration of benzoic acid have provided insights into the formation and speciation of nitrated isomers. This research is crucial for understanding chemical reaction mechanisms and developing analytical techniques in chemistry (Tang, Wei, & Thompson, 2013).
  • Development of Metal-Organic Frameworks : The use of benzoic acid derivatives, similar to 2-(3-Nitrophenoxy)benzoic acid, in the synthesis of novel Zn-based metal-organic frameworks (MOFs) for catalytic applications has been explored. These studies contribute to the development of advanced materials for catalysis and other applications (Wu et al., 2017).

Pharmacological and Biological Research

  • Studying Antipyretic Activities : Research on derivatives of benzoic acid, such as 2-Hydroxy-5-nitro benzoic acid, has led to the discovery of compounds with significant antipyretic activities. These findings are important for the development of new pharmacological agents (Molisho, 2015).
  • Synthesis of Polyimide Films : Studies on the synthesis of benzoic acid derivatives and their use in creating polyimide films with specific properties highlight the relevance of these compounds in material science, particularly in the development of new polymers with unique characteristics (Yong-fen, 2012).

Safety And Hazards

The safety data sheet for “2-(3-Nitrophenoxy)benzoic acid” indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

Future Directions

While specific future directions for “2-(3-Nitrophenoxy)benzoic acid” are not available, research into benzoic acid derivatives is ongoing. For example, recent advances in synthetic strategies for benzoxazole derivatives, which are structurally related to benzoic acid, have been reported .

properties

IUPAC Name

2-(3-nitrophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(16)11-6-1-2-7-12(11)19-10-5-3-4-9(8-10)14(17)18/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOXZMUNJIZOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285124
Record name 2-(3-nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenoxy)benzoic acid

CAS RN

6312-86-3
Record name NSC40575
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Nitrophenoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Nitrophenoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Nitrophenoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Nitrophenoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Nitrophenoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Nitrophenoxy)benzoic acid

Citations

For This Compound
1
Citations
M Radovanovic - 1999 - vuir.vu.edu.au
A series of twenty two 2-phenoxybenzoic acids were prepared in various yields using two different methods. It was found that the method involving a modified Ullmann coupling of a …
Number of citations: 4 vuir.vu.edu.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.